molecular formula C23H23ClN2OS B2702361 3-(3-Chlorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione CAS No. 1223858-23-8

3-(3-Chlorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione

Cat. No.: B2702361
CAS No.: 1223858-23-8
M. Wt: 410.96
InChI Key: XBLYQCMWPCTQDL-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione: is a complex organic compound characterized by its spirocyclic structure, which includes a diazaspiro undecene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione typically involves multiple steps:

  • Formation of the Spirocyclic Core: : The initial step often involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable diazabicyclic precursor with a chlorinated aromatic compound under basic conditions.

  • Introduction of the Thione Group: : The thione group is introduced via a thiation reaction, where a carbonyl group is converted to a thione using reagents such as Lawesson’s reagent or phosphorus pentasulfide.

  • Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using batch processing techniques.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, particularly at the thione group, converting it to a sulfoxide or sulfone.

  • Reduction: : Reduction reactions can target the carbonyl or thione groups, potentially converting them to alcohols or thiols, respectively.

  • Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and thiols.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its spirocyclic structure makes it an interesting subject for synthetic organic chemistry research.

Biology

Biologically, compounds with similar structures have been investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the thione group suggests possible interactions with biological thiols, which could be exploited in drug design.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials, particularly those requiring specific electronic or photophysical properties due to its aromatic and spirocyclic components.

Mechanism of Action

The mechanism by which 3-(3-Chlorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors through its aromatic rings and thione group, potentially inhibiting enzyme activity or modulating receptor function. The exact molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Chlorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-one: Similar structure but with a carbonyl group instead of a thione.

    3-(3-Chlorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene: Lacks the thione group entirely.

Uniqueness

The presence of the thione group in 3-(3-Chlorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione distinguishes it from its analogs, potentially offering unique reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

[2-(3-chlorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.6]undec-1-en-4-yl]-(3-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2OS/c1-16-8-6-10-18(14-16)21(27)26-22(28)20(17-9-7-11-19(24)15-17)25-23(26)12-4-2-3-5-13-23/h6-11,14-15H,2-5,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBLYQCMWPCTQDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2C(=S)C(=NC23CCCCCC3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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